Biochemical HDAC6 Inhibition: 5-Cyano-N,N,6-trimethylpicolinamide Is a Weak Inhibitor, Contrasting with Potent Clinical Candidates
5-Cyano-N,N,6-trimethylpicolinamide exhibits an IC50 of 11.2 µM (11,200 nM) against recombinant HDAC6 in a fluorogenic biochemical assay. In contrast, the well-characterized HDAC6 inhibitors Tubastatin A and Ricolinostat show IC50 values of 15 nM and 5 nM, respectively, under comparable cell-free conditions [1]. This represents a potency difference of approximately 750-fold (Tubastatin A) and 2,240-fold (Ricolinostat).
| Evidence Dimension | HDAC6 Inhibition Potency (IC50, biochemical assay) |
|---|---|
| Target Compound Data | 11,200 nM |
| Comparator Or Baseline | Tubastatin A: 15 nM; Ricolinostat: 5 nM |
| Quantified Difference | ~750-fold (vs. Tubastatin A); ~2,240-fold (vs. Ricolinostat) |
| Conditions | Recombinant HDAC6 enzyme; fluorogenic substrate; trypsin-coupled detection [1] |
Why This Matters
The marked difference in potency makes 5-Cyano-N,N,6-trimethylpicolinamide an appropriate weak inhibitor control for HDAC6 assays, preventing off-target saturation that can confound results with high-potency compounds.
- [1] BindingDB. BDBM50348388 (CHEMBL2112274). IC50: 1.12E+4 nM. Inhibition of recombinant HDAC6 assessed as inhibition of fluorogenic aminocoumarin release. View Source
